molecular formula C14H19Cl2NO B8592850 N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine

N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine

Cat. No.: B8592850
M. Wt: 288.2 g/mol
InChI Key: XRQOZUUOEKQCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine is a complex organic compound characterized by a cyclopropyl group attached to a benzyl amine structure, which is further substituted with dichloro and methoxy-propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine typically involves multiple steps, starting with the preparation of the cyclopropyl group and the benzyl amine core. The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple . The benzyl amine core can be synthesized through reductive amination of benzaldehyde derivatives.

The dichloro and methoxy-propyl substitutions are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions . The methoxy-propyl group can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate or primary amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl amines or thioethers.

Scientific Research Applications

N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and reactivity. The dichloro and methoxy-propyl groups can modulate the compound’s electronic properties, influencing its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-[2,3-dichloro-5-(3-methoxy-propyl)-phenyl]-amine
  • Cyclopropyl-[2,3-dichloro-5-(3-methoxy-ethyl)-benzyl]-amine

Uniqueness

N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds significant strain and reactivity, while the dichloro and methoxy-propyl groups provide specific electronic and steric effects that differentiate it from similar compounds.

Properties

Molecular Formula

C14H19Cl2NO

Molecular Weight

288.2 g/mol

IUPAC Name

N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine

InChI

InChI=1S/C14H19Cl2NO/c1-18-6-2-3-10-7-11(9-17-12-4-5-12)14(16)13(15)8-10/h7-8,12,17H,2-6,9H2,1H3

InChI Key

XRQOZUUOEKQCJZ-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC(=C(C(=C1)Cl)Cl)CNC2CC2

Origin of Product

United States

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